Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester
Brand Name: Vulcanchem
CAS No.: 62095-43-6
VCID: VC11111360
InChI: InChI=1S/C15H13ClO3/c1-11-2-6-13(7-3-11)18-10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3
SMILES: CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Cl
Molecular Formula: C15H13ClO3
Molecular Weight: 276.71 g/mol

Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester

CAS No.: 62095-43-6

VCID: VC11111360

Molecular Formula: C15H13ClO3

Molecular Weight: 276.71 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester - 62095-43-6

Description

Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester is a synthetic organic compound belonging to the class of phenoxy esters. It is characterized by the presence of an acetic acid moiety esterified with a 4-chlorophenyl group and a 4-methylphenoxy group. This compound is of interest in various scientific fields due to its unique chemical structure and potential applications.

Synthesis Methods

The synthesis of acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester typically involves the esterification of acetic acid with 4-chlorophenol and 4-methylphenol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction conditions typically include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production may involve more efficient and scalable methods, such as the use of continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. Additionally, catalysts like zeolites or metal oxides can enhance reaction efficiency.

Biological Activity

Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets. The ester group facilitates its penetration through biological membranes, allowing it to exert effects on cellular processes. This compound is part of the phenoxyacetic acid derivatives, which are widely studied for their herbicidal and pharmaceutical properties.

Mechanism of Action

The mechanism of action involves the interaction of the ester group with specific enzymes or receptors. The phenoxy and chlorophenyl groups can bind to these targets, modulating their activity and leading to various biological effects. This interaction can influence metabolic pathways or inhibit key enzymes, similar to other phenoxyacetic acid derivatives.

Applications and Potential Uses

Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester has potential applications in medicinal chemistry and pharmacology. Its unique structure makes it valuable in specific applications where other similar compounds may not be as effective. The compound's ability to interact with biological molecules suggests potential therapeutic applications, although further research is needed to fully explore these possibilities.

Comparison with Similar Compounds

CAS No. 62095-43-6
Product Name Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester
Molecular Formula C15H13ClO3
Molecular Weight 276.71 g/mol
IUPAC Name (4-chlorophenyl) 2-(4-methylphenoxy)acetate
Standard InChI InChI=1S/C15H13ClO3/c1-11-2-6-13(7-3-11)18-10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3
Standard InChIKey KARQJTWJAWARLW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Cl
Canonical SMILES CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Cl
PubChem Compound 805581
Last Modified Nov 23 2023

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